molecular formula C14H22BNO3 B13914944 5-Ethyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

5-Ethyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13914944
M. Wt: 263.14 g/mol
InChI Key: CECPHHWOWQGDMR-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of organoboron compounds. These compounds are known for their stability, low toxicity, and high reactivity, making them valuable intermediates in organic synthesis. The presence of the boron atom in the structure allows for various chemical transformations, making this compound useful in multiple scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-methoxypyridine with a boronic ester. The reaction is carried out under nucleophilic conditions, often using a palladium catalyst to facilitate the formation of the boron-carbon bond . The reaction conditions include:

    Temperature: Typically around 80-100°C

    Solvent: Commonly used solvents include toluene or tetrahydrofuran (THF)

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4

    Reagents: Boronic ester, base (e.g., potassium carbonate)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Scientific Research Applications

5-Ethyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of enzyme inhibitors and fluorescent probes for biological imaging.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in targeted cancer therapies.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modulation of their activity. This interaction is often facilitated by the formation of boron-oxygen or boron-nitrogen bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

5-Ethyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the ethyl group and the methoxy group on the pyridine ring enhances its solubility and reactivity in various chemical transformations .

Properties

Molecular Formula

C14H22BNO3

Molecular Weight

263.14 g/mol

IUPAC Name

5-ethyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H22BNO3/c1-7-10-8-11(12(17-6)16-9-10)15-18-13(2,3)14(4,5)19-15/h8-9H,7H2,1-6H3

InChI Key

CECPHHWOWQGDMR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)CC

Origin of Product

United States

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